molecular formula C13H13BrOS B8689287 (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol

Cat. No.: B8689287
M. Wt: 297.21 g/mol
InChI Key: ZDSTXHQQLIRSEC-UHFFFAOYSA-N
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Description

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a bromine atom, a thiophene ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of a thiophene derivative followed by the introduction of an ethylphenyl group. One common method is the bromination of 2-thienylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-thienylmethanol. This intermediate can then undergo a Friedel-Crafts alkylation reaction with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-thienyl-4-ethylphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-2-thienyl-4-ethylphenylketone, while substitution with an amine could produce 3-amino-2-thienyl-4-ethylphenylmethanol.

Scientific Research Applications

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group may form hydrogen bonds with biological molecules, affecting their function and activity. The ethylphenyl group contributes to the compound’s hydrophobicity, impacting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-thienyl-4-ethylphenylmethanol
  • 3-Bromo-2-thienyl-4-methylphenylmethanol
  • 3-Bromo-2-thienyl-4-ethylphenylketone

Uniqueness

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a thiophene ring enhances its reactivity and potential applications in various fields. Additionally, the ethylphenyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for diverse research and industrial applications.

Properties

Molecular Formula

C13H13BrOS

Molecular Weight

297.21 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol

InChI

InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)12(15)13-11(14)7-8-16-13/h3-8,12,15H,2H2,1H3

InChI Key

ZDSTXHQQLIRSEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(C=CS2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dibromothiophene and 4-ethylbenzaldehyde were treated in a manner similar to Reference Example 1-(1) to give 3-bromo-2-thienyl-4-ethylphenylmethanol as yellow oil. APCI-Mass m/Z 279/281 (M+H−H2O).
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